molecular formula C15H20ClN B15066331 5-Chloro-2-cyclohexyl-7-methylindoline

5-Chloro-2-cyclohexyl-7-methylindoline

Cat. No.: B15066331
M. Wt: 249.78 g/mol
InChI Key: UKUAPPVWLMEFRV-UHFFFAOYSA-N
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Description

5-Chloro-2-cyclohexyl-7-methylindoline is a chemical compound with the molecular formula C15H20ClN. It belongs to the indoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclohexyl-7-methylindoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol. This reaction yields the desired indoline compound with good efficiency .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyclohexyl-7-methylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various indole derivatives with different functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications .

Scientific Research Applications

5-Chloro-2-cyclohexyl-7-methylindoline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives used in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-cyclohexyl-7-methylindoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-cyclohexylindoline
  • 7-Methylindoline
  • 2-Cyclohexylindoline

Uniqueness

5-Chloro-2-cyclohexyl-7-methylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced biological activity or different reactivity in chemical reactions .

Properties

Molecular Formula

C15H20ClN

Molecular Weight

249.78 g/mol

IUPAC Name

5-chloro-2-cyclohexyl-7-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H20ClN/c1-10-7-13(16)8-12-9-14(17-15(10)12)11-5-3-2-4-6-11/h7-8,11,14,17H,2-6,9H2,1H3

InChI Key

UKUAPPVWLMEFRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(C2)C3CCCCC3)Cl

Origin of Product

United States

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